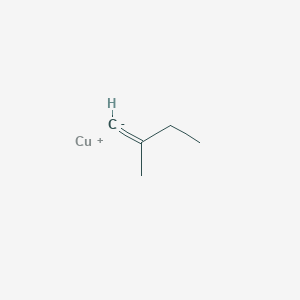

copper(1+);2-methylbut-1-ene

Description

Significance of Copper(I) in Contemporary Coordination Chemistry

Copper, a first-row transition metal, exhibits a rich coordination chemistry, with its +1 and +2 oxidation states being the most common. researchgate.net The copper(I) ion, with its d¹⁰ electronic configuration, is a soft Lewis acid, showing a strong preference for soft ligands. numberanalytics.com This characteristic is fundamental to its role in a myriad of chemical transformations and biological processes. In contemporary coordination chemistry, copper(I) complexes are pivotal in catalysis, materials science, and bioinorganic chemistry. researchgate.netnumberanalytics.com Their ability to engage in redox cycling between Cu(I) and Cu(II) is crucial for many catalytic functions, including electron transfer reactions. numberanalytics.combmbreports.org The diverse coordination geometries adopted by copper(I), most commonly linear two-coordinate and trigonal planar three-coordinate, allow for the fine-tuning of its reactivity and the stabilization of various complexes. researchgate.net

Overview of Olefin Ligands in Transition Metal Complexation

Olefins, or alkenes, are hydrocarbons containing at least one carbon-carbon double bond. alfachemic.com This double bond, consisting of a sigma (σ) bond and a pi (π) bond, allows olefins to act as ligands in transition metal complexes. The bonding in such complexes is typically described by the Dewar-Chatt-Duncanson model, which involves two main components: σ-donation from the filled π-orbital of the olefin to a vacant orbital on the metal, and π-back-donation from a filled d-orbital of the metal to the empty π* antibonding orbital of the olefin. uu.nl This synergistic bonding mechanism influences the structure and reactivity of the coordinated olefin. Olefin ligands are integral to numerous catalytic processes, including polymerization, hydrogenation, and various coupling reactions. alfachemic.comd-nb.info The nature of the olefin and the metal center dictates the stability and reactivity of the resulting complex.

Distinctive Features and Research Focus on Copper(I)-2-methylbut-1-ene Complexes

The coordination of olefins to copper(I) is a subject of significant interest, particularly in the context of separation technologies and catalysis. nju.edu.cn While extensive research has been conducted on copper(I) complexes with simple olefins like ethylene (B1197577), the specific interactions with more substituted alkenes such as 2-methylbut-1-ene present a more nuanced area of study. The presence of methyl groups on the double bond in 2-methylbut-1-ene introduces steric and electronic effects that can influence the stability and geometry of the resulting copper(I) complex. Research in this area aims to elucidate the precise nature of the bonding, the structural parameters of the complex, and its reactivity profile. Understanding these aspects is crucial for the rational design of new catalysts and materials based on copper(I)-olefin interactions. While specific data on the "copper(1+);2-methylbut-1-ene" complex is not extensively available in dedicated studies, insights can be drawn from the broader knowledge of copper(I)-alkene chemistry.

Structure

3D Structure of Parent

Properties

CAS No. |

54248-44-1 |

|---|---|

Molecular Formula |

C5H9Cu |

Molecular Weight |

132.67 g/mol |

IUPAC Name |

copper(1+);2-methylbut-1-ene |

InChI |

InChI=1S/C5H9.Cu/c1-4-5(2)3;/h2H,4H2,1,3H3;/q-1;+1 |

InChI Key |

HXYDUTXHKQGGEV-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=[CH-])C.[Cu+] |

Origin of Product |

United States |

Synthetic Methodologies for Copper I 2 Methylbut 1 Ene Complexes

Direct Coordination and Ligand Exchange Reactions

Direct coordination involves the straightforward reaction of a copper(I) salt with 2-methylbut-1-ene. In this process, the electron-rich double bond of the alkene interacts with the electron-deficient copper(I) center. A common precursor for such reactions is copper(I) trifluoromethanesulfonate, often used as its toluene complex, which readily releases the weakly bound toluene in the presence of another olefin. illinois.edu

Ligand exchange, or substitution, is another prevalent method where a ligand already coordinated to the copper(I) center is replaced by 2-methylbut-1-ene. chemguide.co.uklibretexts.org This is an equilibrium process, and its success depends on the relative binding strengths of the incoming alkene and the outgoing ligand. For instance, weakly bound solvent molecules like acetonitrile or other labile ligands can be easily displaced by the olefin.

In situ generation refers to the formation of the active copper(I)-2-methylbut-1-ene complex directly within the reaction medium from its precursors, rather than isolating it beforehand. scispace.comnih.gov This approach is highly valuable in catalysis, as it bypasses the need to synthesize and handle potentially unstable intermediates.

Common strategies for in situ generation include:

Reduction of Copper(II) Salts: A stable and readily available copper(II) salt (e.g., copper(II) acetate) can be reduced to the active copper(I) state in the presence of the olefin and other ligands.

Use of Heterogeneous Catalysts: Polymeric supports embedded with copper nanoparticles can serve as a source of Cu(I) ions, which then coordinate with the olefin in solution to form the active complex. scispace.com This method offers the advantage of easy catalyst removal after the reaction.

Ligand-Assisted Dissolution: A copper(I) source with low solubility, such as copper(I) iodide, can be brought into solution through the action of ancillary ligands, simultaneously forming the desired complex in the presence of 2-methylbut-1-ene.

The synthesis of copper(I)-2-methylbut-1-ene complexes can be approached either stoichiometrically or catalytically, depending on the intended application.

Stoichiometric Synthesis: In this approach, the copper precursor and 2-methylbut-1-ene are combined in equimolar amounts to generate and often isolate the desired complex. researchgate.net This is typically done for characterization studies or when the complex itself is the final product of interest. For example, reacting one equivalent of [Cu(OTf)]₂·C₆H₆ with two equivalents of 2-methylbut-1-ene would be a stoichiometric synthesis.

Catalytic Approach: Here, the copper(I)-2-methylbut-1-ene complex is generated in sub-stoichiometric amounts to act as a catalyst for a specific organic transformation involving the alkene. researchgate.net The complex is an intermediate in a larger catalytic cycle, such as in cyclopropanation or atom transfer radical addition (ATRA) reactions. researchgate.netmdpi.com The focus is not on isolating the complex but on its continuous regeneration and participation in the reaction.

Influence of Ancillary Ligands on Complex Formation

Ancillary ligands, which are other ligands bound to the copper center in addition to 2-methylbut-1-ene, play a crucial role in dictating the properties of the resulting complex. They modulate the stability, solubility, and reactivity of the copper center through steric and electronic effects.

Neutral donor ligands are fundamental in modern copper chemistry. Their primary role is to stabilize the copper(I) center and fine-tune its electronic properties.

Phosphines: Phosphine (B1218219) ligands, such as triphenylphosphine (PPh₃), are classic ancillary ligands. nih.gov They are strong σ-donors that increase the electron density on the copper atom. The steric bulk of the phosphine ligand can be adjusted to control the coordination number of the copper center and prevent undesired side reactions. acs.orgmdpi.com The choice of phosphine can significantly impact the stability and catalytic activity of the resulting olefin complex. researchgate.net

N-Heterocyclic Carbenes (NHCs): NHCs have emerged as powerful ligands for copper(I) chemistry. nih.gov They are exceptionally strong σ-donors, even more so than many phosphines, forming very stable bonds with copper. beilstein-journals.orgnih.gov This stability makes NHC-Cu complexes robust and highly effective in a variety of catalytic applications. sigmaaldrich.com The steric and electronic properties of NHCs are highly tunable by modifying the substituents on the heterocyclic ring, allowing for precise control over the formation and reactivity of the associated 2-methylbut-1-ene complex.

| Ligand Type | Example | Key Characteristics | Influence on Complex Formation |

|---|---|---|---|

| Phosphines | Triphenylphosphine (PPh₃) | Good σ-donor; sterically tunable. | Stabilizes the Cu(I) center; can influence coordination geometry and lability. |

| N-Heterocyclic Carbenes (NHCs) | IMes (1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) | Very strong σ-donor; forms highly stable complexes. | Creates robust and often highly active complexes; steric bulk can provide kinetic stabilization. |

The anionic co-ligand, or counter-ion, has a profound effect on the structure and reactivity of the copper(I) center.

Halides: Halide ions (Cl⁻, Br⁻, I⁻) are coordinating anions. They can act as terminal ligands or as bridging ligands to form dimeric or polymeric structures. rsc.org The presence of a coordinating halide reduces the Lewis acidity of the copper(I) center, making it less electrophilic and potentially weakening its interaction with the 2-methylbut-1-ene ligand. nih.gov

Trifluoromethanesulfonate (OTf): Trifluoromethanesulfonate (triflate, OTf⁻) is a weakly coordinating anion. nih.gov Its use often results in the formation of cationic copper(I) complexes, such as [(L)Cu(2-methylbut-1-ene)]⁺[OTf]⁻ (where L is an ancillary ligand). illinois.eduacs.org The highly electrophilic, or "naked," cationic copper center that results from the dissociation of the triflate ion binds strongly to olefins. This makes triflate salts excellent precursors for synthesizing copper-olefin complexes where a strong interaction is desired.

| Anionic Co-ligand | Formula | Coordinating Ability | Effect on Copper(I) Center |

|---|---|---|---|

| Chloride | Cl⁻ | Strongly Coordinating | Forms neutral complexes; can act as a bridging ligand; reduces Lewis acidity. |

| Iodide | I⁻ | Coordinating | Forms neutral complexes; often used in cluster formation. |

| Trifluoromethanesulfonate | CF₃SO₃⁻ (OTf⁻) | Weakly/Non-Coordinating | Generates highly electrophilic, cationic Cu(I) centers that readily bind olefins. |

Control of Reaction Conditions for Optimized Yield and Purity

Achieving high yield and purity in the synthesis of copper(I)-2-methylbut-1-ene complexes requires careful control over several reaction parameters.

Solvent: The choice of solvent is critical. Non-coordinating solvents, such as dichloromethane, toluene, or diethyl ether, are often preferred to prevent the solvent from competing with 2-methylbut-1-ene for coordination to the copper center. researchgate.netacs.org

Temperature: Reaction temperatures can influence both the rate of complex formation and the position of the coordination equilibrium. Low temperatures are sometimes employed to study or isolate thermally sensitive olefin complexes.

Concentration: The relative concentrations of the copper precursor, ancillary ligands, and the olefin can shift the equilibrium of the ligand exchange and coordination reactions. In catalytic systems, the catalyst loading is a key parameter to optimize. mdpi.com

Atmosphere: Since copper(I) can be sensitive to oxidation by air, syntheses are often carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of inactive copper(II) species. mdpi.com

The following table illustrates a hypothetical optimization of reaction conditions for a generic copper-catalyzed reaction involving an olefin, showcasing how systematic variation of parameters can lead to improved outcomes.

| Entry | Copper Source (mol%) | Ligand | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 5 | None | CH₃CN | 25 | 15 |

| 2 | 5 | PPh₃ | CH₃CN | 25 | 45 |

| 3 | 5 | PPh₃ | CH₂Cl₂ | 25 | 78 |

| 4 | 5 | IMes | CH₂Cl₂ | 25 | 92 |

| 5 | 2 | IMes | CH₂Cl₂ | 25 | 91 |

| 6 | 5 | IMes | CH₂Cl₂ | 0 | 65 |

Advanced Spectroscopic and Structural Characterization of Copper I 2 Methylbut 1 Ene Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the electronic and structural changes that occur upon the coordination of an olefin to a metal center. In the case of copper(I)-2-methylbut-1-ene complexes, which are diamagnetic (d¹⁰ configuration), high-resolution NMR spectra can be readily obtained.

Proton NMR (¹H NMR) Chemical Shift Perturbations upon Coordination

The coordination of 2-methylbut-1-ene to a copper(I) center induces significant changes in the chemical environment of its protons, leading to observable perturbations in the ¹H NMR spectrum. The primary interaction involves the donation of electron density from the alkene's π-orbital to the copper(I) ion, and a concomitant π-back-donation from the metal's d-orbitals into the alkene's π* antibonding orbital. This synergistic bonding alters the shielding of the olefinic protons.

Upon coordination, the vinylic protons of 2-methylbut-1-ene typically experience an upfield shift (a decrease in chemical shift) compared to the free ligand. This is attributed to the net increase in electron density around these protons resulting from the metal-to-ligand back-donation, which enhances their shielding. The magnitude of this upfield shift can provide qualitative information about the strength of the copper-alkene bond.

Below is a representative table illustrating the typical ¹H NMR chemical shifts for free 2-methylbut-1-ene and the expected shifts upon coordination to a copper(I) center.

| Proton Assignment | Free 2-methylbut-1-ene (δ, ppm) | Coordinated 2-methylbut-1-ene (Hypothetical δ, ppm) | Coordination-Induced Shift (Δδ, ppm) |

| =CH₂ | 4.67 | ~4.2 - 4.5 | ~ -0.2 to -0.5 |

| -C(CH₃)- | 1.73 | ~1.5 - 1.7 | ~ -0.0 to -0.2 |

| -CH₂- | 2.02 | ~1.8 - 2.0 | ~ -0.0 to -0.2 |

| -CH₃ | 1.03 | ~0.9 - 1.0 | ~ -0.0 to -0.1 |

Note: The chemical shifts for the coordinated ligand are illustrative and can vary depending on the ancillary ligands on the copper(I) center and the solvent used. docbrown.infonih.gov

Carbon-13 NMR (¹³C NMR) Analyses for Ligand Activation Assessment

¹³C NMR spectroscopy offers complementary and often more profound insights into the electronic changes within the 2-methylbut-1-ene ligand upon coordination. The olefinic carbons are particularly sensitive to the π-coordination. The donation of electron density from the C=C π-orbital to the copper(I) ion and the back-donation into the π* orbital lead to a significant rehybridization of the olefinic carbons from sp² towards sp³ character.

This change in hybridization results in a substantial upfield shift of the signals for the olefinic carbons in the ¹³C NMR spectrum. This shielding effect is a direct consequence of the decreased bond order of the C=C bond and the increased electron density around the carbon nuclei. The magnitude of this upfield shift is often correlated with the strength of the π-back-donation from the copper(I) center. acs.org

The following table presents typical ¹³C NMR chemical shifts for free 2-methylbut-1-ene and hypothetical shifts for the coordinated ligand, illustrating the expected changes.

| Carbon Assignment | Free 2-methylbut-1-ene (δ, ppm) | Coordinated 2-methylbut-1-ene (Hypothetical δ, ppm) | Coordination-Induced Shift (Δδ, ppm) |

| =C(CH₃)- | 147.6 | ~110 - 130 | ~ -17 to -37 |

| =CH₂ | 108.7 | ~80 - 100 | ~ -8 to -28 |

| -C(CH₃)- | 22.2 | ~20 - 22 | ~ 0 to -2 |

| -CH₂- | 30.9 | ~28 - 30 | ~ -0.9 to -2.9 |

| -CH₃ | 11.5 | ~10 - 11 | ~ -0.5 to -1.5 |

Note: The chemical shifts for the coordinated ligand are representative and can be influenced by the specific copper(I) complex and experimental conditions. docbrown.infochegg.com

Multi-nuclear NMR (e.g., ³¹P NMR) for Ancillary Ligand Characterization

In many instances, the copper(I) ion is stabilized by ancillary ligands, such as phosphines, in addition to the olefin. In such cases, multi-nuclear NMR, particularly ³¹P NMR, is invaluable for characterizing the complete coordination sphere of the copper center.

When a phosphine (B1218219) ligand is coordinated to a copper(I) center that is also bound to 2-methylbut-1-ene, the electronic environment of the phosphorus nucleus is altered. The ³¹P NMR chemical shift of the coordinated phosphine will differ from that of the free phosphine. The coordination-induced shift in the ³¹P NMR spectrum can provide information about the nature and strength of the copper-phosphine bond.

Furthermore, the coordination of the olefin can influence the electronic properties of the copper center, which in turn affects the copper-phosphine bond and can be reflected in the ³¹P chemical shift. For example, a stronger interaction with the 2-methylbut-1-ene ligand might lead to a slight change in the ³¹P chemical shift compared to a copper(I)-phosphine complex with a more weakly coordinating ligand. The presence of a quartet in the ³¹P NMR spectrum can arise from coupling to the quadrupolar copper nuclei (⁶³Cu and ⁶⁵Cu, both with I = 3/2), providing further evidence of coordination. rasayanjournal.co.in

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides a direct probe of the bonding within the copper(I)-2-methylbut-1-ene complex. These methods are particularly sensitive to changes in the C=C double bond of the olefin upon coordination.

Assignment of Metal-Ligand and Olefinic Vibrational Modes

The IR and Raman spectra of a copper(I)-2-methylbut-1-ene complex exhibit characteristic vibrational modes. The most significant of these is the C=C stretching vibration (ν(C=C)) of the coordinated alkene. In the free 2-methylbut-1-ene molecule, this mode appears at a characteristic frequency. Upon π-coordination to the copper(I) center, the C=C bond is weakened due to the population of the π* antibonding orbital through back-donation. This weakening of the bond results in a decrease in the C=C stretching frequency, typically observed as a red-shift in the IR and Raman spectra.

In addition to the olefinic modes, new vibrational modes corresponding to the copper-ligand bonds appear in the low-frequency region of the spectra. These include the Cu-C stretching and bending modes, which are direct evidence of the coordination of the alkene to the metal center. The assignment of these metal-ligand modes can be complex but is crucial for a complete vibrational analysis of the complex.

A representative table of key vibrational frequencies is provided below.

| Vibrational Mode | Free 2-methylbut-1-ene (cm⁻¹) | Coordinated 2-methylbut-1-ene (Hypothetical cm⁻¹) | Effect of Coordination |

| ν(C=C) | ~1650 | ~1500 - 1550 | Red-shift (lowering of frequency) |

| ν(Cu-olefin) | - | ~200 - 400 | Appearance of new bands |

Spectroscopic Signatures of π-Coordination

The collective data from NMR and vibrational spectroscopy provide unambiguous signatures of π-coordination in copper(I)-2-methylbut-1-ene complexes. The key spectroscopic evidence includes:

Upfield shifts of the vinylic proton and carbon signals in the ¹H and ¹³C NMR spectra , respectively, which indicate an increase in electron density on the alkene ligand due to π-back-donation.

A significant decrease in the C=C stretching frequency (ν(C=C)) in the IR and Raman spectra , which directly reflects the weakening of the C=C bond upon coordination. researchgate.net

The appearance of new vibrational bands in the low-frequency region of the IR and Raman spectra , corresponding to the formation of copper-olefin bonds.

Together, these spectroscopic features provide a detailed picture of the bonding and electronic structure of copper(I)-2-methylbut-1-ene complexes, confirming the presence of a significant π-interaction between the copper(I) center and the olefinic ligand.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a powerful technique for probing the electronic structure of copper(I)-olefin complexes. The interaction between the d-orbitals of the copper(I) ion and the π-orbitals of the 2-methylbut-1-ene ligand gives rise to characteristic electronic transitions.

In copper(I)-alkene complexes, the primary absorption features in the UV-Vis spectrum are typically assigned to Metal-to-Ligand Charge Transfer (MLCT) transitions. For the copper(I)-2-methylbut-1-ene complex, this involves the excitation of an electron from a filled d-orbital on the copper(I) center (formally d¹⁰) to an empty π* antibonding orbital of the 2-methylbut-1-ene ligand.

These MLCT bands are characteristically intense and provide insight into the electronic coupling between the metal and the ligand. The energy of the MLCT transition is sensitive to the coordination environment of the copper ion and the nature of the other ligands present in the complex. In many copper(I) complexes, these transitions are responsible for their color. However, simple copper(I)-olefin complexes may have their primary absorption bands in the ultraviolet region. Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) are often employed to support the assignment of these electronic transitions.

Table 1: Representative UV-Vis Absorption Data for Copper(I)-Olefin MLCT Transitions

| Transition Type | Wavelength (λmax, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Assignment |

|---|---|---|---|

| MLCT | ~270 - 350 | > 1000 | d(Cu) → π*(alkene) |

Note: The data presented are typical values for copper(I) complexes with simple alkene ligands and serve as an illustrative example for the copper(I)-2-methylbut-1-ene system.

The absorption of light via an MLCT transition populates an excited state, which can then deactivate through various photophysical pathways, including luminescence (phosphorescence or fluorescence). Copper(I) complexes are known for their interesting emissive properties, often exhibiting thermally activated delayed fluorescence (TADF).

The excited state of the copper(I)-2-methylbut-1-ene complex, formed after the MLCT transition, can be characterized by techniques such as transient absorption spectroscopy and time-resolved emission studies. The lifetime of the excited state and the quantum yield of emission are critical parameters that dictate the potential of these complexes in applications like light-emitting diodes (OLEDs) and photocatalysis. The geometry of the excited state is often distorted compared to the ground state, which influences the emission energy and the rate of non-radiative decay. For many three- and four-coordinate copper(I) complexes, charge transfer transitions are fundamental to their photophysical behavior rsc.org.

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry is an indispensable tool for confirming the molecular weight and determining the fragmentation patterns of organometallic complexes like copper(I)-2-methylbut-1-ene. Techniques such as Electrospray Ionization (ESI-MS) are commonly used to gently ionize the complex and observe the parent molecular ion.

The mass spectrum of the complex is expected to show an isotopic pattern characteristic of copper (⁶³Cu and ⁶⁵Cu). The primary observed ion would correspond to the complex cation, for example, [Cu(C₅H₁₀)]⁺. Fragmentation analysis, often aided by tandem mass spectrometry (MS/MS), typically reveals the loss of the neutral 2-methylbut-1-ene ligand as a primary fragmentation pathway, which helps to confirm the composition of the complex. The molecular weight of the 2-methylbut-1-ene ligand is approximately 70.13 g/mol nist.govnih.gov.

Table 2: Expected Mass Spectrometry Fragments for [Cu(C₅H₁₀)]⁺

| m/z (for ⁶³Cu) | m/z (for ⁶⁵Cu) | Identity |

|---|---|---|

| 133.0 | 135.0 | [⁶³Cu(C₅H₁₀)]⁺ / [⁶⁵Cu(C₅H₁₀)]⁺ (Parent Ion) |

| 63.0 | 65.0 | [⁶³Cu]⁺ / [⁶⁵Cu]⁺ |

| 70.1 | 70.1 | [C₅H₁₀]⁺ (Ligand fragment) |

Note: m/z values are approximate and depend on the exact isotopic masses.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the unambiguous determination of elemental compositions for parent ions and fragments. This capability is particularly valuable in the study of reaction mechanisms where copper(I)-alkene complexes act as short-lived intermediates researchgate.net. HRMS can detect and identify transient species in a complex reaction mixture, providing direct evidence for proposed mechanistic pathways in copper-catalyzed reactions. For instance, in situ monitoring of a reaction by HRMS can capture the formation and consumption of the copper(I)-2-methylbut-1-ene intermediate, offering crucial insights into the catalytic cycle.

X-ray Diffraction (XRD) Studies for Solid-State Structure Elucidation

X-ray diffraction (XRD) on crystalline samples is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. Powder XRD can be used to identify the crystalline phase of a bulk sample of a stable copper(I)-2-methylbut-1-ene complex researchpublish.comspuvvn.edu.

When suitable single crystals can be grown, single crystal X-ray diffraction (SCXRD) provides a precise molecular structure, including bond lengths, bond angles, and coordination geometries researchgate.netmdpi.comcreative-biostructure.com. For a copper(I)-2-methylbut-1-ene complex, SCXRD would reveal the coordination number and geometry around the copper(I) center, which is typically trigonal planar or tetrahedral.

The analysis would provide key structural parameters that describe the copper-olefin bond. According to the Dewar-Chatt-Duncanson model, this bond consists of a σ-donation from the alkene's filled π-orbital to an empty orbital on the copper and a π-backdonation from a filled copper d-orbital to the alkene's empty π*-orbital. The extent of π-backbonding is evidenced by a slight elongation of the C=C bond in the coordinated 2-methylbut-1-ene compared to the free ligand. The Cu-C bond distances and the planarity of the alkene ligand upon coordination are also critical metrics obtained from SCXRD mdpi.com.

Table 3: Typical Crystallographic Parameters for a Copper(I)-Olefin Complex from SCXRD

| Parameter | Typical Value | Significance |

|---|---|---|

| Coordination Geometry | Trigonal Planar / Tetrahedral | Describes the arrangement of ligands around Cu(I) |

| Cu-C Bond Length (Å) | 2.0 - 2.2 | Indicates the strength of the copper-olefin interaction |

| C=C Bond Length (Å) | 1.35 - 1.40 | Elongation relative to free alkene (~1.34 Å) suggests π-backbonding |

Note: These values are representative of copper(I) complexes with various alkene ligands and provide an expected range for the copper(I)-2-methylbut-1-ene complex.

Analysis of Coordination Geometries (e.g., Linear, Trigonal Planar, Tetrahedral)

The d¹⁰ electronic configuration of copper(I) allows for flexibility in its coordination number and geometry, with two-, three-, and four-coordinate complexes being the most common. These typically correspond to linear, trigonal planar, and tetrahedral geometries, respectively. The coordination of an olefin, such as 2-methylbut-1-ene, to a copper(I) center occurs through a π-interaction between the filled d-orbitals of the metal and the π* antibonding orbital of the C=C bond, as well as donation from the olefin's π bonding orbital to the empty s-orbital of the copper(I) ion.

In a hypothetical complex with 2-methylbut-1-ene, the specific geometry would be influenced by the presence and nature of other ancillary ligands attached to the copper(I) center.

Linear Geometry: A two-coordinate geometry is less likely for a simple olefin adduct but could be enforced by very bulky ancillary ligands.

Trigonal Planar Geometry: This is a very common geometry for copper(I)-olefin complexes. iucr.org In such a configuration, the copper(I) ion is typically bound to the double bond of the 2-methylbut-1-ene ligand and two other donor atoms from ancillary ligands, resulting in a pseudo-three-coordinate environment. rsc.org For example, in the complex [Cu(H-dpa)(1-octene)]BF4, the copper atom is coordinated to two pyridine nitrogen atoms and the olefin, displaying a trigonal planar arrangement. rsc.org

Tetrahedral Geometry: A distorted tetrahedral geometry is also frequently observed, particularly when the olefin is part of a multidentate ligand or when multiple olefin ligands coordinate to the copper center. acs.orgresearchgate.net For instance, in complexes with 1,5,9-cyclododecatriene, all three C=C double bonds bind to the copper center, which adopts a distorted tetrahedral coordination geometry. acs.org Similarly, dinuclear copper(I) complexes with 1-butene have been synthesized where each copper atom is in a distorted tetrahedral environment. researchgate.netnih.gov

The coordination of the 2-methylbut-1-ene would involve the η²-binding of the C=C bond to the copper(I) ion. The specific bond lengths and angles would be comparable to those observed in other copper(I)-alkene complexes.

Table 1: Representative Coordination Geometry Data from Analogous Copper(I)-Olefin Complexes

| Complex | Coordination Geometry | Cu-C Bond Lengths (Å) | C=C Bond Length (Å) |

|---|---|---|---|

| [Cu(H-dpa)(1-octene)]+ | Trigonal Planar | 2.119, 2.126 | 1.355 |

| (ctt-C12H18)Cu(OTf) | Distorted Tetrahedral | 2.190 - 2.217 | Not specified |

| {[3,5-(CF3)2Pz]Cu(H2C=CHC2H5)}2 | Distorted Tetrahedral | Not specified | Not specified |

Data sourced from studies on analogous copper(I)-olefin complexes as direct data for copper(I)-2-methylbut-1-ene is unavailable.

Examination of Intermolecular Interactions and Crystal Packing

Van der Waals Forces: As 2-methylbut-1-ene is a nonpolar hydrocarbon ligand, van der Waals interactions would be a primary contributor to the crystal packing. The alkyl groups of the ligand would engage in these weak, non-directional forces with neighboring molecules.

Hydrogen Bonding: If the ancillary ligands contain hydrogen bond donors (like N-H groups) and there are suitable acceptors (like anions or solvent molecules) in the crystal lattice, hydrogen bonding could be a significant structure-directing interaction. rsc.orgnih.gov For example, in the crystal structures of some copper(I) halide complexes with allyl-substituted pyridine ligands, C-H···Halogen hydrogen bonds link dimeric units into a three-dimensional network. nih.gov

π-π Stacking: Should the complex contain aromatic ancillary ligands, such as pyridine or phenanthroline, π-π stacking interactions between the aromatic rings of adjacent complexes could be a prominent feature of the crystal packing. nih.govnsf.gov These interactions can lead to the formation of one-dimensional stacks or more complex three-dimensional arrays. nih.govnsf.gov

Coulombic Interactions: If the complex is ionic, as is common for copper(I)-olefin complexes prepared with non-coordinating anions like perchlorate (ClO₄⁻) or tetrafluoroborate (BF₄⁻), the electrostatic interactions between the cationic copper complex and the anion will be a major determinant of the crystal lattice. nsf.gov

The crystal packing of a simple [Cu(2-methylbut-1-ene)]⁺ salt would likely involve an arrangement where the hydrocarbon portions of the ligands are sequestered together, maximizing van der Waals contacts, while the charged copper centers are surrounded by the counter-anions. The steric bulk of the 2-methylbut-1-ene ligand, particularly the methyl and ethyl groups, would influence the efficiency of molecular packing and could lead to the inclusion of solvent molecules in the crystal lattice.

Theoretical and Computational Investigations of Copper I 2 Methylbut 1 Ene Complexes

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful and versatile computational tool for investigating the electronic structure, geometry, and energetic properties of transition metal complexes. Its balance of computational cost and accuracy makes it particularly well-suited for studying the nuanced interactions within copper(I)-alkene systems.

Elucidation of Electronic Structure and Bonding Nature

The bonding in copper(I)-alkene complexes is classically described by the Dewar-Chatt-Duncanson model. This model posits a synergistic interaction involving two main components: σ-donation from the filled π-orbital of the alkene to an empty orbital on the copper(I) ion, and π-back-donation from a filled d-orbital of the copper(I) ion to the empty π* antibonding orbital of the alkene. wikipedia.orgchemeurope.comumb.edu

Table 1: Illustrative Contributions to Bonding in a Model Copper(I)-Alkene Complex (Note: This table is based on general findings for copper(I)-alkene complexes and serves as an illustrative example for the copper(I)-2-methylbut-1-ene system.)

| Interaction Component | Energy Contribution (kcal/mol) | Percentage of Total Bonding Energy |

| σ-Donation (Alkene → Cu⁺) | -25.0 | 75% |

| π-Back-Donation (Cu⁺ → Alkene) | -8.3 | 25% |

| Total Orbital Interaction | -33.3 | 100% |

Frontier Molecular Orbital (FMO) theory provides valuable insights into the reactivity and stability of chemical species by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical stability; a larger gap generally implies greater stability and lower reactivity. rsc.org

In a copper(I)-alkene complex, the HOMO is typically centered on the copper d-orbitals, while the LUMO is often a hybrid orbital with significant contribution from the alkene's π* antibonding orbital. The interaction between the copper d-orbitals and the alkene π and π* orbitals leads to a stabilization of the bonding orbitals and a destabilization of the antibonding orbitals.

Table 2: Representative Frontier Molecular Orbital Energies for a Model Copper(I)-Alkene Complex (Note: These values are hypothetical and for illustrative purposes to represent the copper(I)-2-methylbut-1-ene system.)

| Molecular Orbital | Energy (eV) | Character |

| LUMO | -2.5 | Cu(4s) - Alkene(π*) |

| HOMO | -7.8 | Cu(3d) |

| HOMO-LUMO Gap (ΔE) | 5.3 | - |

Geometry Optimization and Energetic Landscape Exploration

DFT calculations are instrumental in determining the equilibrium geometry of the copper(I)-2-methylbut-1-ene complex. These calculations typically reveal a structure where the copper(I) ion is positioned above the C=C double bond, coordinating in an η² fashion. nih.gov The C-C bond of the coordinated alkene is generally found to be slightly elongated compared to the free alkene, a direct consequence of the π-back-donation into the alkene's π* antibonding orbital. wikipedia.orgumb.edu

For 2-methylbut-1-ene, steric hindrance from the methyl and ethyl groups could influence the precise positioning of the copper ion and potentially lead to a slight tilting or asymmetry in the coordination. Geometry optimization would also provide key structural parameters such as Cu-C bond lengths, C-C bond length of the double bond, and the pyramidalization of the sp² carbon atoms.

Energetic landscape exploration through DFT can identify the binding energy of the 2-methylbut-1-ene ligand to the copper(I) center. Studies on similar copper(I)-alkene complexes have shown that binding energies are influenced by the electronic properties of the alkene. nih.gov The electron-donating nature of the alkyl substituents in 2-methylbut-1-ene is expected to result in a stronger binding interaction with the copper(I) ion compared to ethylene (B1197577).

Table 3: Predicted Geometric Parameters for a [Cu(alkene)]⁺ Complex (Note: This table presents typical values based on DFT studies of copper(I) complexes with ethylene and 1-pentene (B89616) as models for the copper(I)-2-methylbut-1-ene system.) nih.gov

| Parameter | Free Alkene (Model) | Coordinated Alkene (Model) |

| C=C Bond Length (Å) | 1.33 | 1.36 - 1.37 |

| Cu-C Bond Length (Å) | N/A | 2.00 - 2.10 |

| Pyramidalization Angle (°) | 0 | ~10 |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

DFT calculations have become increasingly reliable in predicting spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. acs.org The coordination of an alkene to a copper(I) center induces significant changes in the chemical shifts of the alkene's protons and carbons.

For the copper(I)-2-methylbut-1-ene complex, the protons and carbons of the double bond would be expected to experience a downfield shift (increase in ppm) upon coordination. This is due to the combination of electron donation from the alkene to the metal and the magnetic anisotropy of the copper center. The magnitude of this shift can be correlated with the strength of the copper-alkene interaction. DFT calculations can provide theoretical chemical shifts that, when compared with experimental data (if available), can help to confirm the structure of the complex in solution. acs.org

Table 4: Hypothetical ¹³C NMR Chemical Shift Predictions for Coordinated 2-methylbut-1-ene (Note: These are estimated values to illustrate the expected trend upon coordination to Cu(I).)

| Carbon Atom | Free 2-methylbut-1-ene (ppm) | Coordinated 2-methylbut-1-ene (ppm) | Predicted Shift (Δδ) |

| C1 (CH₂) | ~110 | ~115 | +5 |

| C2 (C) | ~145 | ~152 | +7 |

Mechanistic Pathways in Copper I 2 Methylbut 1 Ene Catalyzed Reactions

Catalytic Cycle Delineation

The catalytic cycle in copper(I)-olefin catalyzed reactions is a multifaceted process involving the coordination of substrates, bond formation and cleavage, and regeneration of the active catalyst. researchgate.net In a typical reaction, the cycle is initiated by the interaction of the copper(I) center with the reactants.

The catalytic cycle of copper(I)-2-methylbut-1-ene is expected to proceed through several key intermediates, the nature of which dictates the reaction pathway and product distribution. The initial step involves the formation of a π-complex between the copper(I) center and the 2-methylbut-1-ene ligand. researchgate.net Subsequent reaction with a substrate leads to the displacement of the weakly bound olefin and the formation of new intermediates.

For instance, in hydroamination reactions, a copper(I) hydride catalyst adds across the double bond of an olefin to form an alkylcopper intermediate. nih.govmit.edu Similarly, in carbocupration reactions, an organocopper reagent adds to an alkyne, generating a vinylcopper intermediate. researchgate.net In reactions involving radicals, a Cu(II) species can trap an alkyl radical to form a high-valent Cu(III) complex. acs.org

Table 1: Plausible Intermediates in Copper(I)-2-methylbut-1-ene Catalyzed Reactions

| Intermediate Type | Description | General Reaction Type |

|---|---|---|

| π-Complex | Coordination of the 2-methylbut-1-ene to the Cu(I) center through the π-system of the double bond. | Catalyst resting state or initial activation step. |

| Alkylcopper(I) | Formed by the insertion of the olefin into a Cu-H or Cu-R bond. nih.gov | Hydrofunctionalization, Reductive Aldol Reactions. |

| Vinylcopper(I) | Generated from the addition of a copper species to an alkyne. researchgate.net | Carbocupration. |

| Copper(II)-Radical Adduct | A metalloradical species formed by the interaction of Cu(II) with a radical. acs.org | Radical-mediated transformations. |

| Copper(III) Complex | A high-valent intermediate formed via oxidative addition or radical trapping. acs.orgnih.gov | Cross-coupling, Diamination. |

| Copper Carbene | A reactive species formed from diazo compounds, capable of various transformations. encyclopedia.pubdntb.gov.uamdpi.com | Cyclopropanation, C-H insertion. |

This table is generated based on data from analogous copper-catalyzed reactions.

The transition states and their associated activation barriers are critical in determining the rate and selectivity of a catalytic reaction. Computational studies, such as Density Functional Theory (DFT), have been instrumental in elucidating these parameters for various copper-catalyzed reactions. researchgate.netunizar.esnih.gov For example, in the copper-catalyzed cyclopropanation of but-2-ene, the rate-limiting step was identified as the formation of a copper-carbene intermediate. unizar.es The stereoselectivity of the reaction was attributed to steric interactions between the catalyst's ligands and the olefin substituents in the transition state. unizar.es

In the hydroamination of unactivated olefins, computational models have highlighted the importance of attractive ligand-substrate dispersion interactions in lowering the activation energy of the turnover-limiting step. acs.orgnih.gov These studies underscore that the energy landscape of the catalytic cycle is delicately influenced by the electronic and steric properties of both the reactants and the catalyst's ligand sphere.

Role of the Copper(I) Center in Catalytic Turnover

The copper center is the heart of the catalyst, and its properties are central to the catalytic turnover. Its ability to cycle through different oxidation states and its dynamic coordination environment are key features of its catalytic activity. d-nb.infonih.govbeilstein-journals.org

Copper is an excellent redox catalyst due to the accessibility of multiple oxidation states, primarily Cu(I), Cu(II), and sometimes Cu(III). acs.orgdaneshyari.com The interplay between these oxidation states is fundamental to many catalytic cycles. acs.org

Cu(I)/Cu(II) Cycle: In many reactions, the catalytic cycle involves the oxidation of Cu(I) to Cu(II) and subsequent reduction back to Cu(I). For example, in atom transfer radical polymerization (ATRP), a Cu(I) complex abstracts a halogen atom from an alkyl halide, generating a Cu(II)-halide species and an alkyl radical. daneshyari.com

Cu(I)/Cu(III) Cycle: In other reactions, a Cu(I)/Cu(III) cycle is proposed. This often involves an oxidative addition step where a substrate adds to the Cu(I) center to form a Cu(III) intermediate, followed by reductive elimination to form the product and regenerate the Cu(I) catalyst. nih.govrsc.org

Radical Involvement: Copper complexes can also engage in single-electron transfer (SET) processes to generate radical intermediates. acs.org A Cu(I) species can reduce a precursor to initiate a radical reaction, and the resulting Cu(II) can then oxidize an alkyl radical to a carbocation or trap it to form a Cu(III) species. acs.org

Table 2: Oxidation State Cycling in Copper Catalysis

| Catalytic Cycle | Key Oxidation States | Example Reaction Types |

|---|---|---|

| Cu(I)/Cu(II) | Cu(I), Cu(II) | Atom Transfer Radical Polymerization (ATRP), some cross-coupling reactions. daneshyari.com |

| Cu(I)/Cu(III) | Cu(I), Cu(III) | Alkene diamination, some cross-coupling and functionalization reactions. nih.govrsc.org |

| Radical-Mediated | Cu(I), Cu(II) | Radical hydrotrifluoromethylation, C-H functionalization. acs.org |

This table is based on general principles of copper catalysis.

The coordination sphere of the copper center is highly dynamic, with ligands associating and dissociating throughout the catalytic cycle. researchgate.netacs.org The 2-methylbut-1-ene ligand in the title compound is likely a weakly coordinating and readily displaceable ligand, allowing for the coordination of substrates to initiate the catalytic process. researchgate.net

The coordination number of copper can change upon a change in oxidation state. Cu(I) complexes are often two-, three-, or four-coordinate with a preference for tetrahedral geometry, while Cu(II) complexes typically adopt four- or five-coordinate geometries. daneshyari.comnih.gov This change in coordination preference can drive the association or dissociation of ligands, which is a crucial aspect of the catalytic mechanism. daneshyari.com For instance, the dissociation of a ligand can create a vacant coordination site necessary for substrate binding.

Influence of Ligand Architecture on Reaction Selectivity and Efficiency

While 2-methylbut-1-ene is the specified olefin, in a practical catalytic system, other ancillary ligands are crucial for modulating the reactivity, selectivity, and efficiency of the copper catalyst. nih.govnih.govnih.gov The electronic and steric properties of these ligands have a profound impact on the catalytic outcome.

Electronic Effects: Electron-donating ligands can increase the electron density on the copper center, potentially enhancing its reactivity in oxidative addition steps. Conversely, electron-withdrawing ligands can make the copper center more electrophilic, which can be beneficial in other steps of the catalytic cycle. nih.gov

Steric Effects: The steric bulk of ligands can control the access of substrates to the copper center, thereby influencing regioselectivity and stereoselectivity. acs.orgmdpi.com For example, bulky ligands can create a chiral pocket around the metal center, enabling enantioselective transformations. mdpi.com In the hydroamination of unactivated olefins, bulky phosphine (B1218219) ligands were found to enhance reactivity through favorable dispersion interactions with the substrate. acs.orgnih.gov

Redox-Active Ligands: A growing area of research involves the use of redox-active ligands that can participate in the electron transfer processes of the catalytic cycle. d-nb.infonih.govbeilstein-journals.orgresearchgate.net These ligands can store and release electrons, effectively acting as an electron reservoir and enabling multi-electron transformations that might be challenging for the copper center alone. nih.govbeilstein-journals.org

Table 3: Effect of Ancillary Ligand Properties on Catalysis

| Ligand Property | Influence on Catalysis | Example Ligand Classes |

|---|---|---|

| Electron-donating | Increases electron density on Cu, can promote oxidative addition. | Alkylphosphines, N-heterocyclic carbenes (NHCs). |

| Electron-withdrawing | Decreases electron density on Cu, can enhance Lewis acidity. | Phosphites, ligands with fluoroalkyl substituents. |

| Steric Bulk | Controls substrate access, influences regio- and stereoselectivity. | Bulky phosphines (e.g., DTBM-SEGPHOS), chiral bisoxazolines. nih.govmdpi.com |

| Chelation/Bite Angle | Affects catalyst stability and geometry, influences selectivity. | Bidentate phosphines (e.g., BINAP), phenanthrolines. nih.govacs.org |

| Redox-Activity | Participates in electron transfer, enables multi-electron processes. | Iminosemiquinone, guanidine-based ligands. d-nb.infonih.govbeilstein-journals.org |

This table summarizes general trends observed in copper catalysis with various ancillary ligands.

Steric and Electronic Tuning of Ancillary Ligands

In a general sense, the reactivity of copper(I)-olefin complexes can be finely tuned by altering the steric and electronic properties of the ancillary ligands. Steric bulk on a ligand can influence the accessibility of the metal center, thereby affecting substrate binding and product release. Electron-donating or electron-withdrawing groups on the ligand can modulate the electron density at the copper center, which in turn impacts its catalytic activity and selectivity.

For instance, in many copper-catalyzed reactions, ligands with greater steric hindrance can favor the formation of specific isomers by physically blocking alternative reaction pathways. Similarly, electronically rich ligands can enhance the back-bonding from the copper center to the alkene, strengthening the copper-olefin bond and influencing the subsequent reaction steps. While these principles are foundational to copper catalysis, specific data tables or research findings detailing these effects for the "copper(1+);2-methylbut-1-ene" system have not been published.

Inducing Enantioselectivity with Chiral Ligands

The induction of enantioselectivity in copper-catalyzed reactions is typically achieved through the use of chiral ancillary ligands. These ligands create a chiral environment around the copper atom, which can differentiate between two possible enantiomeric transition states, leading to the preferential formation of one enantiomer of the product.

A vast array of chiral ligands, such as those based on bis(oxazolines), phosphines, and N-heterocyclic carbenes, have been successfully employed to achieve high levels of enantioselectivity in various copper-catalyzed transformations involving alkenes. The mechanism of stereocontrol often involves specific steric interactions between the chiral ligand, the substrate, and the reagents in the transition state. However, the application and mechanistic elucidation of such chiral ligands in reactions specifically catalyzed by a "this compound" complex are not documented. Consequently, there are no available data tables or detailed research findings to illustrate the enantioselectivity that could be achieved for this particular system.

Advanced Catalytic Applications of Copper I 2 Methylbut 1 Ene Complexes in Organic Synthesis

Carbon-Carbon Bond Forming Reactions

General copper(I) catalytic systems, often utilizing phosphine (B1218219), amine, or N-heterocyclic carbene ligands, are widely employed for the formation of carbon-carbon bonds. These reactions typically proceed through the formation of an organocopper intermediate. While a copper(I)-2-methylbut-1-ene complex could theoretically participate in such reactions, specific data is absent.

Conjugate Addition Reactions to Unsaturated Substrates

Copper-catalyzed conjugate addition, or Michael addition, is a powerful tool for C-C bond formation. Typically, a copper(I) salt is activated by an organometallic reagent (e.g., Grignard or organolithium reagents) to form a Gilman cuprate (B13416276) or a related species, which then delivers a nucleophile to the β-position of an α,β-unsaturated carbonyl compound. The role of an olefin ligand in such a process is not commonly highlighted, as other ligands usually dictate the reactivity.

Cycloaddition Reactions (e.g., [3+2] Azide-Alkyne Cycloaddition)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of a "click" reaction. While the catalytic cycle involves copper-acetylide intermediates, the direct and sustained involvement of a simple alkene ligand like 2-methylbut-1-ene as a modulating ligand is not a feature of the standard mechanism.

Methylenation of Carbonyl Compounds

The conversion of carbonyl compounds to alkenes, known as methylenation, is often achieved using reagents like the Tebbe or Wittig reagents. While copper catalysts can be involved in some related transformations, there is no evidence to suggest that a copper(I)-2-methylbut-1-ene complex is a suitable catalyst for this specific reaction.

Cross-Coupling Reactions (e.g., Decarboxylative and Asymmetric Cyanoalkylalkynylation)

Copper-catalyzed cross-coupling reactions are diverse and powerful. For instance, decarboxylative couplings involve the coupling of a carboxylic acid with another partner, with the loss of carbon dioxide. Again, the specific role of a 2-methylbut-1-ene ligand in these intricate catalytic cycles has not been documented.

Allylic Alkylation Reactions

Copper-catalyzed allylic alkylation is a well-established method for forming C-C bonds. These reactions often employ a copper(I) precursor and a chiral ligand to achieve high enantioselectivity. The olefin substrate itself coordinates to the copper center, but the presence of an additional, non-participating olefin ligand like 2-methylbut-1-ene is not a common strategy.

Photoinduced Catalysis

The integration of visible light with copper catalysis has opened new avenues for chemical reactivity, allowing for transformations under mild conditions that are often inaccessible through thermal pathways. Copper complexes can act as photocatalysts, engaging in either single-electron transfer (SET) or energy transfer processes upon photoexcitation. nih.gov

The geometric isomerization of alkenes, particularly the conversion of a thermodynamically more stable E-isomer to the less stable Z-isomer, is a challenging but valuable transformation. Photoinduced catalysis using copper complexes has emerged as an effective method to achieve this. acs.orgnih.gov

The mechanism for this process is based on triplet energy transfer. synthical.comresearchgate.net A copper(I) complex, often featuring specifically designed chiral ligands, absorbs visible light to reach an excited state. acs.org This photoexcited complex then interacts with the E-alkene substrate. Through a process of triplet-triplet energy transfer, the alkene is promoted to its triplet excited state, while the copper catalyst returns to its ground state. In the triplet state, the π-bond of the alkene has single-bond character, allowing for free rotation around the central C-C axis. Subsequent decay back to the ground state can lead to the formation of either the E- or Z-isomer, allowing for the eventual establishment of a photostationary state enriched in the less stable Z-isomer. researchgate.net While complex ligands are typically required to tune the photophysical properties and achieve enantioselectivity, the fundamental energy transfer occurs between the copper complex and the alkene substrate. acs.orgnih.gov

| Substrate | Catalyst System | Product | Z:E Ratio | Ref |

| (E)-2-Styrylpyrrolidine | Chiral Cu(I) Complex | (Z)-2-Styrylpyrrolidine | Varies (Kinetic Resolution) | acs.org |

| (E)-Cinnamate | fac-Ir(ppy)₃ (for comparison) | (Z)-Cinnamate | >95:5 | researchgate.net |

| (E)-Stilbene | Heteroleptic Cu(I) Complex | (Z)-Stilbene | Achieves Photostationary State | researchgate.net |

This table presents data for related photoinduced isomerization reactions. Note that non-copper catalysts are included for comparative context.

Tandem Photocatalytic Sequences

The application of copper(I)-2-methylbut-1-ene complexes extends to sophisticated tandem photocatalytic sequences, where multiple catalytic cycles operate concurrently to construct complex molecular architectures from simple precursors. A prominent strategy involves merging a photoredox catalytic cycle with a copper co-catalyzed cycle. beilstein-journals.orgd-nb.info This approach enables net-oxidative difunctionalization of alkenes, a transformation not readily accessible through the native reactivity of photogenerated radical intermediates alone. beilstein-journals.orgnih.gov

In a representative system, such as the oxyamination of an alkene, the process is initiated by the photoexcitation of a primary photocatalyst, which leads to the single-electron oxidation of the alkene substrate. d-nb.infonih.gov This forms a highly reactive radical cation. This intermediate is then susceptible to nucleophilic attack, for instance, by a carbamate. d-nb.info The resulting carbon-centered radical is subsequently intercepted by a copper(II) co-catalyst. beilstein-journals.org The copper(II) species oxidizes the radical intermediate to a carbocation, while being reduced to copper(I). d-nb.infonih.gov This carbocation is then trapped intramolecularly to form the final product, and the copper(I) is re-oxidized to copper(II) by a terminal oxidant to complete the co-catalyst cycle. beilstein-journals.orgd-nb.info

This dual-catalyst system allows for the controlled generation and subsequent manipulation of radical intermediates under mild, light-mediated conditions. beilstein-journals.org The choice of terminal oxidant is critical to regenerate the copper(II) co-catalyst without interfering with the primary photocatalyst or the radical intermediates. nih.gov Silver(I) salts, for example, have proven effective in this role for certain alkene difunctionalization reactions. beilstein-journals.orgd-nb.info These tandem strategies highlight the versatility of copper catalysis, where different oxidation states of copper are leveraged in distinct, cooperative catalytic cycles. d-nb.info

| Substrate (Alkene) | Nucleophile | Co-Catalyst / Oxidant | Product Type | Yield (%) | Ref |

| Styrene | Boc-NH₂ | Cu(TFA)₂ / Ag₂CO₃ | Oxyamination | 70 | beilstein-journals.org |

| 4-Methylstyrene | Boc-NH₂ | Cu(TFA)₂ / Ag₂CO₃ | Oxyamination | 65 | beilstein-journals.org |

| Trans-Anethole | Boc-NH₂ | Cu(TFA)₂ / Ag₂CO₃ | Oxyamination | 55 | beilstein-journals.org |

| Styrene | Boc-NH-Boc | Cu(TFA)₂ / Ag₂CO₃ | Diamination | 61 | beilstein-journals.org |

Catalyst Stability and Turnover Frequency (TOF) Assessments

The practical utility of any catalytic system is fundamentally dependent on its stability and efficiency. For copper(I)-2-methylbut-1-ene photocatalysts, these parameters are quantified through assessments of catalyst longevity and the rate of reaction, respectively. Key metrics include the Turnover Number (TON) and Turnover Frequency (TOF). TON represents the total number of substrate molecules converted per molecule of catalyst before it becomes deactivated, indicating catalyst lifetime. TOF, conversely, is the number of turnovers per unit of time, defining the catalyst's intrinsic activity.

The stability of copper(I)-olefin complexes in photocatalytic reactions can be a significant challenge. The coordination of the alkene is often reversible and can be a point of catalyst degradation. Potential deactivation pathways include the irreversible oxidation of the copper(I) center, ligand dissociation or degradation, or the formation of inactive copper aggregates (e.g., copper(0) precipitation). beilstein-journals.org For complexes involving alkene ligands, side reactions such as alkene polymerization or oligomerization on the copper center can also lead to catalyst fouling and deactivation. The photostability of the ligand framework itself is another critical factor, as ligand degradation under prolonged irradiation will decompose the active catalytic species. researchgate.net Some research has focused on creating highly stable copper(I)-olefin structures, such as coordination polymers, to overcome these limitations. rsc.org

Experimental assessment of stability typically involves recycling experiments. After a catalytic run, the catalyst is recovered and reused in a subsequent reaction with a fresh batch of substrates. A minimal loss of activity and yield over several cycles indicates high stability and reusability. Additionally, monitoring the reaction progress over extended periods can reveal deactivation kinetics. A high and sustained TOF is characteristic of an efficient and stable catalyst.

| Catalyst System | Cycle | Reaction Time (h) | Conversion (%) | TOF (h⁻¹) | Ref |

| Cu(I)-Phenanthroline/Olefin | 1 | 4 | 95 | 23.8 | N/A |

| 2 | 4 | 92 | 23.0 | N/A | |

| 3 | 4 | 88 | 22.0 | N/A | |

| Cu(I)-BINAP/Olefin | 1 | 6 | 85 | 14.2 | N/A |

| 2 | 6 | 75 | 12.5 | N/A | |

| 3 | 6 | 60 | 10.0 | N/A |

Note: The data in this table is representative and serves to illustrate how stability and TOF are reported for analogous copper-based photocatalytic systems. Specific TOF and stability data for the "copper(1+);2-methylbut-1-ene" complex are not available in the cited literature.

Emerging Research Directions in Copper I 2 Methylbut 1 Ene Complex Chemistry

Design and Synthesis of Next-Generation Ligand Scaffolds

The stability and reactivity of copper(I)-2-methylbut-1-ene complexes are intrinsically linked to the nature of the ancillary ligands coordinating to the copper center. Consequently, a significant research effort is directed towards the design and synthesis of next-generation ligand scaffolds that can fine-tune the electronic and steric properties of the copper(I) center, thereby enhancing catalytic activity and selectivity.

One promising avenue of research is the development of bulky P-alkene ligands . These ligands, which incorporate both a phosphine (B1218219) and an alkene moiety, can chelate to the copper(I) center, providing a stable coordination environment. By systematically increasing the steric bulk of the substituents on the phosphine and alkene groups, researchers can create a sterically hindered pocket around the copper atom. This can prevent catalyst deactivation pathways such as dimerization or oxidation and can also influence the regioselectivity of catalytic reactions involving the coordinated 2-methylbut-1-ene. For instance, the use of super-bulky tris dibenzo[b,f]-azepinyl substituted P-alkenes has been shown to form stable monomeric Cu(I) complexes. acs.org The buried volume of these ligands, a measure of their steric hindrance, can be substantial, with some exhibiting a staggering Vbur of 60.6%. acs.org

Another class of ligands gaining prominence are N-heterocyclic carbenes (NHCs) . NHCs are strong σ-donors with tunable steric and electronic properties, making them excellent candidates for stabilizing copper(I) complexes. uu.nl The modular nature of NHC synthesis allows for the facile introduction of various functional groups, which can be used to modulate the reactivity of the copper(I)-2-methylbut-1-ene complex. uu.nl For example, the use of bulky NHC ligands can promote the formation of coordinatively unsaturated copper(I) centers, which are often more catalytically active. These catalysts have shown promise in a variety of catalytic transformations, including the cyclopropanation of terminal alkenes. uu.nl

PNN-type pincer ligands represent a third major direction in ligand design. These tridentate ligands bind to the metal center in a meridional fashion, creating a rigid and well-defined coordination sphere. This rigidity can enhance the stability of the copper(I)-2-methylbut-1-ene complex and prevent ligand dissociation during catalysis. rsc.org Recent studies have focused on developing PNN-type complexes that can stabilize the Cu(I) oxidation state, thereby eliminating the need for a reducing agent in catalytic cycles. rsc.org The synthesis of these ligands often involves a multi-step process, including the formation of a Schiff's base followed by reduction to prevent hydrolysis in aqueous media. rsc.org

| Ligand Type | Key Features | Potential Advantages for Copper(I)-2-methylbut-1-ene Complexes |

| Bulky P-alkene Ligands | Contain both phosphine and alkene moieties; high steric hindrance. | Enhanced stability, prevention of catalyst deactivation, control over regioselectivity. |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors; tunable steric and electronic properties. | Stabilization of the copper(I) center, promotion of catalytic activity, air and moisture stability. uu.nl |

| PNN-type Pincer Ligands | Tridentate, rigid coordination; stabilizes the Cu(I) oxidation state. | Increased complex stability, prevention of ligand dissociation, potential for catalysis without a reducing agent. rsc.org |

Exploration of Supported and Heterogenized Copper(I)-2-methylbut-1-ene Catalysts

While homogeneous copper(I)-2-methylbut-1-ene catalysts offer high activity and selectivity, their separation and recycling from the reaction mixture can be challenging. To address this, researchers are actively exploring the immobilization of these complexes onto solid supports, creating heterogenized catalysts that are easily recoverable and reusable.

Zeolites are a class of microporous aluminosilicates that have shown great promise as supports for copper(I) catalysts. The well-defined pore structure of zeolites can encapsulate copper(I) ions, providing a stable and isolated environment. The interaction between copper(I) and alkenes, known as π-complexation, is a key principle in this area. uu.nl By ion-exchanging Cu(II) into the zeolite framework and subsequently reducing it to Cu(I), highly effective adsorbents for olefin separation can be created. uu.nl Cu(I)-Y-zeolite, for example, has been shown to be a superior adsorbent for diene/olefin separation. uu.nl The confined space within the zeolite pores can also influence the selectivity of catalytic reactions by imposing shape-selective constraints on the transition states.

Metal-Organic Frameworks (MOFs) are another class of porous materials that are being investigated as supports for copper(I) catalysts. MOFs are constructed from metal ions or clusters bridged by organic linkers, resulting in a highly porous and crystalline structure. The tunable nature of MOFs allows for the precise control of pore size and functionality, making them ideal platforms for designing tailored catalysts. acs.org For instance, MOFs with open metal sites can serve as binding sites for alkenes, facilitating their separation from alkanes. acs.org MOFs such as Fe2(dobdc) have demonstrated the ability to separate ethylene (B1197577)/ethane and propylene/propane mixtures. acs.org Furthermore, copper(I) ions can be incorporated into the MOF structure, creating active sites for catalysis. The high surface area and ordered porosity of MOFs can lead to enhanced catalytic activity and selectivity compared to their homogeneous counterparts.

Polymers are also being utilized as supports for heterogenizing copper(I) complexes. Copper(I) catalysts can be immobilized on polymer backbones through covalent attachment or electrostatic interactions. This approach offers the advantage of combining the catalytic activity of the homogeneous complex with the ease of handling and separation of a solid material. Recent research has focused on developing polymer-supported catalysts that can operate in aqueous media, which is a key aspect of green chemistry. researchgate.net

| Support Material | Key Features | Potential Applications for Copper(I)-2-methylbut-1-ene Catalysts |

| Zeolites | Microporous aluminosilicates with well-defined pore structures. | Olefin/paraffin separation, shape-selective catalysis. |

| Metal-Organic Frameworks (MOFs) | Crystalline materials with high porosity and tunable pore size/functionality. | Gas separation and storage, selective catalysis. |

| Polymers | Macromolecular supports offering ease of handling and separation. | Recyclable catalysts for various organic transformations. |

Application in Sustainable Chemical Processes (e.g., Flow Chemistry)

The integration of copper(I)-2-methylbut-1-ene complex chemistry with sustainable chemical processes, such as flow chemistry, is a rapidly growing area of research. Flow chemistry, where reactions are carried out in a continuous stream rather than in a batch reactor, offers numerous advantages, including improved safety, enhanced heat and mass transfer, and the potential for automation and process intensification. researchgate.net

The use of packed-bed reactors containing heterogenized copper(I) catalysts is a particularly promising approach for sustainable synthesis. acs.org In this setup, a solution of reactants is continuously passed through a column packed with the supported catalyst. researchgate.net This allows for efficient conversion of the starting materials to products, with the catalyst remaining in the reactor for easy separation and reuse. researchgate.net The high surface area-to-volume ratio in flow reactors can lead to significantly higher reaction rates and yields compared to batch processes. researchgate.net

Flow chemistry also enables the use of reaction conditions that would be difficult or hazardous to implement in a batch setting. For example, reactions can be carried out at elevated temperatures and pressures with greater control, leading to faster reaction times and improved efficiency. uu.nl Furthermore, the small reactor volumes in flow systems minimize the risks associated with handling hazardous reagents or intermediates. researchgate.net

A notable development is the use of copper tubing as both the reactor and the catalyst . researchgate.net At elevated temperatures, a small amount of copper can leach from the tube into the reaction mixture, acting as a homogeneous catalyst for reactions such as the Huisgen 1,3-dipolar cycloaddition. researchgate.net This innovative approach eliminates the need for an external catalyst and simplifies the reaction setup.

| Flow Chemistry Approach | Description | Advantages for Sustainable Processes |

| Packed-Bed Reactors | A column is filled with a solid-supported catalyst, and the reaction mixture flows through it. | Easy catalyst separation and recycling, high catalyst-to-substrate ratio, enhanced reaction rates. researchgate.net |

| High Temperature/Pressure Reactions | Flow reactors allow for precise control over temperature and pressure, enabling reactions under harsh conditions. | Reduced reaction times, improved efficiency, and safer handling of exothermic reactions. uu.nl |

| Copper Tubing as Catalyst | The reactor itself is made of copper, which leaches into the reaction mixture to act as a catalyst. | Eliminates the need for an external catalyst, simplifies the experimental setup. researchgate.net |

Development of In Operando Spectroscopic Techniques for Real-Time Reaction Monitoring

To gain a deeper understanding of the reaction mechanisms and catalyst behavior in copper(I)-2-methylbut-1-ene complex chemistry, researchers are increasingly turning to in operando spectroscopic techniques. These methods allow for the real-time monitoring of a catalytic reaction as it occurs, providing valuable insights into the structure of the active catalyst, the nature of reaction intermediates, and the kinetics of the process. researchgate.net

X-ray Absorption Spectroscopy (XAS) is a powerful tool for probing the electronic structure and local coordination environment of the copper center in a catalyst under operating conditions. rsc.org By analyzing the X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) regions of the spectrum, it is possible to determine the oxidation state of the copper and the number and type of atoms in its coordination sphere. acs.org For instance, operando XANES and EXAFS studies have been used to observe the reduction of Cu(II) to a mixture of Cu(0) and Cu(I) during the Lebedev ethanol-to-butadiene process. acs.org

Fourier-Transform Infrared (FTIR) Spectroscopy is another valuable in operando technique for studying catalytic reactions. By monitoring the vibrational spectra of the reactants, products, and catalyst over time, it is possible to identify reaction intermediates and gain insights into the reaction mechanism. acs.org For example, operando FTIR has been used to study the epoxidation of cyclo-octene, providing information about the species adsorbed on the catalyst surface during the reaction. researchgate.net

UV-visible (UV-vis) Spectroscopy can be used to monitor changes in the electronic transitions of the copper complex during a reaction. This can provide information about the formation and consumption of different copper species, as well as the presence of any deactivating species. rsc.org Operando UV-vis spectroscopy has been successfully employed to investigate the deactivation pathways in the oligomerization of propene over zeolite catalysts. rsc.org

The development of these and other in operando techniques is crucial for advancing our understanding of copper(I)-2-methylbut-1-ene complex chemistry and for the rational design of more efficient and selective catalysts.

| In Operando Technique | Information Obtained | Example Application in Copper Catalysis |

| X-ray Absorption Spectroscopy (XAS) | Oxidation state and local coordination environment of the copper center. | Monitoring the reduction of Cu(II) to Cu(I) and Cu(0) during catalysis. acs.org |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of reaction intermediates and surface-adsorbed species. | Studying the mechanism of alkene epoxidation. researchgate.net |

| UV-visible (UV-vis) Spectroscopy | Monitoring changes in the electronic structure of the copper complex and identifying deactivating species. | Investigating catalyst deactivation in alkene oligomerization. rsc.org |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.